2,N-Dihydroxy-6-methoxy-benzamide, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

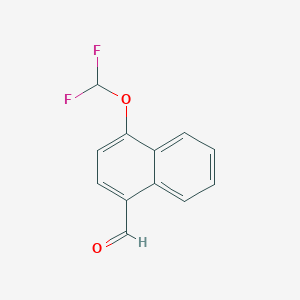

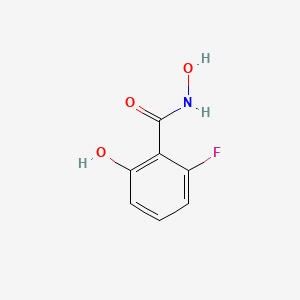

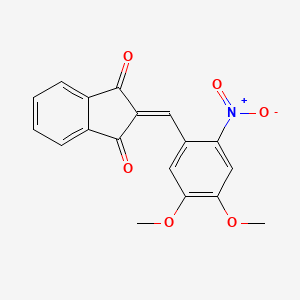

2,N-Dihydroxy-6-methoxy-benzamide, 95% is a chemical compound that has garnered significant attention in the field of research and industry. It is a type of benzamide compound . The molecular formula is C8H9NO4 and the molecular weight is 183.16 g/mol.

Synthesis Analysis

Benzamide compounds, including 2,N-Dihydroxy-6-methoxy-benzamide, are typically synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products obtained from this synthesis are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of 2,N-Dihydroxy-6-methoxy-benzamide is determined by IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . The molecular formula is C8H9NO4.Chemical Reactions Analysis

Benzamide compounds, including 2,N-Dihydroxy-6-methoxy-benzamide, are synthesized through a series of chemical reactions involving 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The specific chemical reactions involved in the synthesis of 2,N-Dihydroxy-6-methoxy-benzamide are not detailed in the available sources.Scientific Research Applications

2,N-Dihydroxy-6-methoxy-benzamide, 95% has a wide range of applications in scientific research due to its high polarity and water solubility. It has been used in the study of enzyme-catalyzed reactions, protein-protein interactions, and DNA-protein interactions. It has also been used to study the structure and function of proteins, as well as the role of metal ions in biochemical processes. It has also been used to study the mechanism of action of drugs and other compounds.

Mechanism of Action

Mode of Action

Benzamide compounds, a significant class of amide compounds, have been widely used in various fields including medical, industrial, biological, and potential drug industries . They have shown a wide range of biological activities such as antioxidant, analgesic, and anti-inflammatory effects .

Biochemical Pathways

Benzamides have been reported to exhibit antioxidant activity, suggesting they may interact with pathways related to oxidative stress .

Advantages and Limitations for Lab Experiments

2,N-Dihydroxy-6-methoxy-benzamide, 95% has several advantages when used in lab experiments. It is highly water soluble, making it easy to use in aqueous solutions. It is also highly polar, making it ideal for studying the effects of drugs and other compounds on enzymes and proteins. However, it is not very stable and can degrade over time when exposed to light or heat.

Future Directions

There are a number of potential future directions for research involving 2,N-Dihydroxy-6-methoxy-benzamide, 95%. One area of research could involve further study of the mechanism of action of the compound, including the effects of different concentrations and how it interacts with different enzymes. Another area of research could involve studying the effects of the compound on different types of cells, including cancer cells. Finally, research could be conducted to investigate the potential therapeutic applications of the compound, such as its ability to inhibit the growth of cancer cells.

Synthesis Methods

2,N-Dihydroxy-6-methoxy-benzamide, 95% can be synthesized from 2-amino-6-methoxybenzamide, which is commercially available, or from 6-methoxybenzamide. 2-Amino-6-methoxybenzamide can be synthesized from 6-methoxybenzamide and ammonium formate using a condensation reaction. The reaction is catalyzed by pyridine and proceeds at room temperature. The product is then treated with sodium hydroxide to form 2,N-dihydroxy-6-methoxybenzamide.

properties

IUPAC Name |

N,2-dihydroxy-6-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-6-4-2-3-5(10)7(6)8(11)9-12/h2-4,10,12H,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOKDNVDJOFPNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)NO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6360596.png)